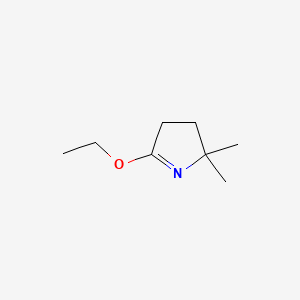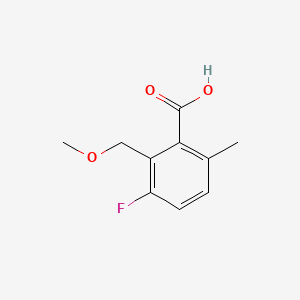
3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a methoxymethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the introduction of the fluorine atom via electrophilic fluorination of a suitable precursor. The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride. The methyl group is typically introduced through Friedel-Crafts alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in these processes include fluorinating agents, methoxymethylating agents, and alkylating agents.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The methoxymethyl group can enhance the compound’s solubility and bioavailability. The methyl group can affect the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methoxybenzoic acid
- 2,6-Difluoro-3-methoxybenzoic acid
- 5-Fluoro-2-methoxybenzoic acid
- 2-Hydroxy-3-methoxybenzoic acid
Uniqueness
3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid is unique due to the presence of the methoxymethyl group, which is not commonly found in similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity. Additionally, the specific positioning of the fluorine and methyl groups on the benzene ring can lead to distinct electronic and steric effects, differentiating it from other fluorinated benzoic acids.
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-fluoro-2-(methoxymethyl)-6-methylbenzoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6-3-4-8(11)7(5-14-2)9(6)10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
JNNFUAFGRWALLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)COC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




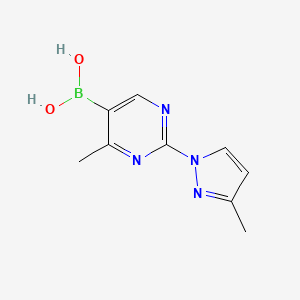
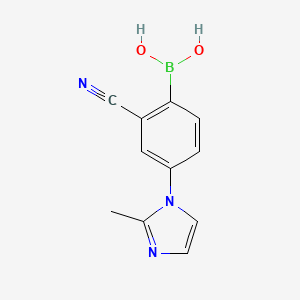
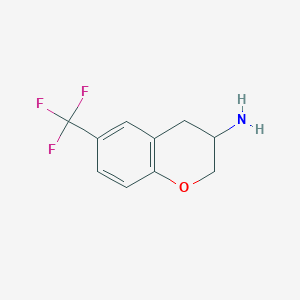
![[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14074367.png)
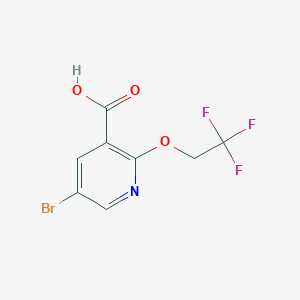
![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
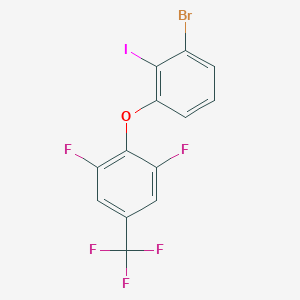
![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
![(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14074396.png)
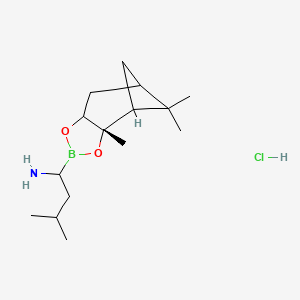
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14074402.png)
